molecular formula C20H21N3O4S B2451475 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide CAS No. 895805-58-0

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2451475
CAS RN: 895805-58-0
M. Wt: 399.47
InChI Key: XIQMESOUCNCPHY-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide, also known as EPM-102 or Pyridaben, is a chemical compound that belongs to the class of pyridazinone insecticides. It is widely used in the agricultural industry for pest control, particularly against mites and insects. EPM-102 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

1. Research on NBOMes and Hallucinogenic Effects

NBOMes, a class of compounds similar in structure to the subject chemical, are known as potent serotonin 5-HT2A receptor agonist hallucinogens. These compounds, including 25I-NBOMe, have been studied for their pharmacological properties and chemical structures, with insights into their potential harmful effects and usage in various contexts (Kamińska, Świt, & Malek, 2020).

2. Synthesis and Characterization of Cyclic Compounds

The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide have been explored. This includes the development of methods for synthesizing polyheterocyclic compounds and improving reactions for producing certain alkaloids. The findings from this research highlight the versatility of aminobenzenesulfonamide derivatives in organic syntheses and their potential in the pharmaceutical industry (Kyosuke Kaneda, 2020).

3. Photophysical Properties of Compounds

Studies on plastic scintillators based on polymethyl methacrylate have investigated the photophysical properties of these materials with various luminescent dyes, highlighting the influence of different substituents on their scintillation efficiency, optical transparency, and stability (Salimgareeva & Kolesov, 2005).

4. Effects of Alkylphenols in Aquatic Environments

Research has focused on the environmental fate and behavior of alkylphenol ethoxylates and their degradation products, including compounds with phenolic groups similar to the subject chemical. These studies assess the impact of these compounds on aquatic environments and their potential as endocrine disrupters, emphasizing the importance of understanding their environmental behavior and health effects (Ying, Williams, & Kookana, 2002).

5. Use of Redox Mediators in Enzymatic Remediation

The use of redox mediators in conjunction with enzymes has been explored for the remediation of various organic pollutants. These mediators can enhance the range of substrates and the efficiency of degradation processes, highlighting the potential of enzyme–redox mediator systems in treating aromatic compounds in industrial effluents (Husain & Husain, 2007).

properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-4-27-20-11-9-17(21-22-20)15-6-5-7-16(13-15)23-28(24,25)19-12-14(2)8-10-18(19)26-3/h5-13,23H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQMESOUCNCPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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